molecular formula C12H18BrN B3225568 4-bromo-N-hexylaniline CAS No. 125017-21-2

4-bromo-N-hexylaniline

Cat. No.: B3225568
CAS No.: 125017-21-2
M. Wt: 256.18 g/mol
InChI Key: CJMPJDXEPCOGTA-UHFFFAOYSA-N
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Description

4-bromo-N-hexylaniline is a derivative of 4-Hexylaniline . It is an organic compound that is used in various applications. The compound has a linear formula of CH3(CH2)5C6H4NH2 .


Synthesis Analysis

The synthesis of 4-Bromoaniline involves a highly efficient and chemoselective process for the protection of aniline derivatives . The key step in this synthesis is the N-TBS (tert-butylsilyl) protection of the aniline nitrogen atom .


Molecular Structure Analysis

The molecular structure of this compound is similar to that of 4-Hexylaniline, with the addition of a bromine atom. The molecular formula is C12H19N and the molecular weight is 177.2860 . The structure can be viewed as a 2D Mol file or a computed 3D SD file .


Physical and Chemical Properties Analysis

4-Hexylaniline, a related compound, has a density of 0.9±0.1 g/cm3, a boiling point of 283.8±9.0 °C at 760 mmHg, and a flash point of 121.4±7.7 °C . The properties of this compound may be similar, but the presence of the bromine atom may cause some differences.

Scientific Research Applications

Chromatographic Analysis

A study by B'hymer (2005) evaluated a gas chromatographic test procedure for detecting and quantifying impurities in 4-hexylaniline, a related compound to 4-bromo-N-hexylaniline. The method involved dissolving the compound in methanol and using a flame ionization detector for chromatographic analysis, demonstrating its potential for purity testing in related chemical compounds (B'hymer, 2005).

Biomedical Applications

Renner (2004) explored the transformation of 4-bromo-N,N-dimethylaniline-N-oxide into various derivatives through reactions with ferrihemoglobin and ferricytochrome c. This study's findings on the reactivity of bromo-dimethylaniline derivatives suggest potential biomedical applications, including enzymatic reactions and hemoglobin interactions (Renner, 2004).

Liquid Crystal Research

Gupta and Bhattacharjee (2019) conducted a comprehensive vibrational analysis of N-(4-n-pentyl-oxybenzylidene)-4′-n-hexylaniline, a molecule structurally similar to this compound. Their research provides insights into the chemical reactivity, charge distribution, and electrical properties of such molecules, highlighting their potential in developing advanced liquid crystal technologies (Gupta & Bhattacharjee, 2019).

Multifunctional Chemosensor Development

Zhao et al. (2019) designed a multifunctional chemosensor incorporating a derivative of 4-bromo-2-hydroxybenzaldehyde, which demonstrates the utility of bromo-substituted compounds in developing sensors for detecting various ions and organic molecules in biological and environmental settings (Zhao et al., 2019).

Crystallographic Studies

Dey and Desiraju (2004) compared the crystal structures of various 4-phenoxyanilines, including bromo-substituted derivatives. Their work offers valuable insights into the structural properties of bromo-substituted anilines, which can be applied to the study and design of materials and molecular structures (Dey & Desiraju, 2004).

Safety and Hazards

4-Hexylaniline is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is harmful if swallowed, causes skin irritation, and may cause respiratory irritation . Personal protective equipment such as dust masks, eyeshields, and gloves are recommended when handling this compound .

Properties

IUPAC Name

4-bromo-N-hexylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18BrN/c1-2-3-4-5-10-14-12-8-6-11(13)7-9-12/h6-9,14H,2-5,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJMPJDXEPCOGTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCNC1=CC=C(C=C1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18BrN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Using the general procedure, 1,4-dibromobenzene (236 mg, 1.0 mmol) was coupled with n-hexylamine (158 μL, 1.2 mmol) at 90° C. for 20 h. Purification of the crude product by column chromatography on silica gel using hexane/ethyl acetate (20:1) as eluent afforded the desired product as a colorless oil (212 mg, 83% yield). Rf=0.6 (hexane/ethyl acetate=10:1).
Quantity
236 mg
Type
reactant
Reaction Step One
Quantity
158 μL
Type
reactant
Reaction Step Two
Yield
83%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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